![molecular formula C11H8F2N2OS B2680574 2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide CAS No. 1207052-30-9](/img/structure/B2680574.png)
2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide
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Overview
Description
“2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide” is a chemical compound with the molecular formula C11H8F2N2OS and a molecular weight of 254.25. It is related to 2,6-difluorobenzamide, which is a major degradation product of diflubenzuron .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, 2,6-difluorobenzamide has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . The structures of these compounds were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Scientific Research Applications
- Researchers have investigated the cytotoxic effects of thiazole derivatives on various human tumor cell lines. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- Some thiazole derivatives exhibit anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated such effects .
- The compound’s indole-thiazole hybrid structure may contribute to its biological effects, warranting further investigation .
- 2,6-Difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide has been used in the synthesis of other compounds, such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide .
Antitumor and Cytotoxic Activity
Anti-Inflammatory and Analgesic Effects
Biological Activity in Indole Derivatives
Synthetic Applications
Antifungal Activity
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
One of the thiazole derivatives, voreloxin, is known to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This might provide some insight into the possible mode of action of 2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide.
Biochemical Pathways
Thiazole derivatives have been found to activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Result of Action
As mentioned earlier, thiazole derivatives can cause a variety of effects, including dna double-strand breaks and cell death .
properties
IUPAC Name |
2,6-difluoro-N-(3-methyl-1,2-thiazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2OS/c1-6-5-9(17-15-6)14-11(16)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXSTTJKDVTBDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-methylisothiazol-5-yl)benzamide |
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